molecular formula C18H24BrNO2 B1520704 tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate CAS No. 1160247-39-1

tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

Cat. No.: B1520704
CAS No.: 1160247-39-1
M. Wt: 366.3 g/mol
InChI Key: CDHOLYWZXHSSIC-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for spirocyclic compounds. The compound is officially designated with the Chemical Abstracts Service registry number 1160247-39-1, establishing its unique chemical identity within the global chemical database system. According to the International Union of Pure and Applied Chemistry naming system, the compound can be alternatively identified as tert-butyl 5-bromospiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate, reflecting the different numbering schemes that can be applied to spirocyclic structures.

The molecular formula of this compound is established as C₁₈H₂₄BrNO₂, with a corresponding molecular weight of 366.29 grams per mole. The structural framework consists of a spiro carbon atom that serves as the junction point between two distinct ring systems: a 2,3-dihydroindene unit and a piperidine ring. The bromine atom is positioned at the 6-position of the indene ring system, while the tert-butyl carboxylate group is attached to the nitrogen atom of the piperidine ring. This particular arrangement creates a three-dimensional molecular architecture that is characteristic of spirocyclic compounds and contributes to the compound's unique chemical and physical properties.

The compound's structural data can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System representation provides a linear encoding of the molecular structure, while the International Chemical Identifier system offers a standardized method for representing the compound's connectivity and stereochemistry. The MDL number MFCD12198595 serves as an additional identifier within chemical databases, facilitating the compound's classification and retrieval in scientific literature and commercial catalogs.

Property Value
Chemical Abstracts Service Number 1160247-39-1
Molecular Formula C₁₈H₂₄BrNO₂
Molecular Weight 366.29 g/mol
MDL Number MFCD12198595
International Union of Pure and Applied Chemistry Name tert-butyl 5-bromospiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate

Historical Context of Spirocyclic Piperidine Derivatives in Organic Chemistry

The development of spirocyclic piperidine derivatives represents a significant advancement in heterocyclic chemistry that has evolved over several decades of synthetic methodology development. Piperidine rings have long been recognized as fundamental scaffolds in medicinal chemistry, present in numerous natural products and pharmaceutical compounds due to their favorable three-dimensional conformations and biological compatibility. The incorporation of spirocyclic architectures into piperidine-containing molecules emerged as a strategy to enhance molecular rigidity and create novel three-dimensional pharmacophores that could interact with biological targets in unique ways.

Historical research into spirocyclic compounds has demonstrated their value as versatile building blocks for accessing complex molecular architectures. The spiro linkage provides a means of connecting two ring systems while maintaining their individual conformational characteristics, resulting in compounds with enhanced structural diversity compared to traditional fused ring systems. This architectural feature has proven particularly valuable in medicinal chemistry applications, where the three-dimensional arrangement of functional groups can significantly influence biological activity and selectivity.

The synthesis of spirocyclic piperidine derivatives has benefited from advances in modern synthetic methodology, including the development of environmentally friendly reaction conditions using ionic liquids as reaction media. These green chemistry approaches have enabled the construction of complex spirocyclic frameworks through one-pot synthetic sequences, improving both the efficiency and sustainability of the synthetic processes. The evolution of these synthetic methodologies has made spirocyclic piperidine derivatives more accessible to researchers, contributing to their increased prominence in contemporary medicinal chemistry research.

Patent literature has documented the therapeutic potential of spirocyclic piperidine derivatives across various medical applications. Notable examples include their development as vasopressin V1a receptor antagonists for the treatment of anxiety and depressive disorders, demonstrating the pharmaceutical relevance of this structural class. The continued investigation of spirocyclic piperidine scaffolds reflects their ongoing importance in drug discovery efforts and their potential for addressing unmet medical needs.

Significance of Bromine Substituents in Heterocyclic Systems

The incorporation of bromine substituents into heterocyclic systems represents a fundamental strategy in organic synthesis that significantly expands the chemical reactivity and synthetic utility of these compounds. Bromine atoms serve multiple roles in heterocyclic chemistry, functioning as directing groups for further functionalization, as leaving groups in substitution reactions, and as participants in cross-coupling reactions that enable the construction of carbon-carbon and carbon-heteroatom bonds. The strategic placement of bromine substituents allows synthetic chemists to access diverse molecular architectures through well-established synthetic transformations.

Bromination reactions in heterocyclic systems can be achieved through various methodological approaches, ranging from direct electrophilic aromatic substitution using molecular bromine to more selective methods employing specialized brominating reagents. The choice of bromination method depends on the specific substrate characteristics and the desired regioselectivity of the bromination process. Environmental considerations have led to the development of more sustainable bromination protocols, including the use of bromide-bromate couples in aqueous media, which provide effective bromination under mild conditions without requiring additional catalysts.

The presence of bromine substituents in heterocyclic compounds significantly influences their electronic properties and reactivity patterns. Bromine atoms are moderately electron-withdrawing groups that can affect the electron density distribution within the heterocyclic ring system, potentially influencing both the chemical reactivity and biological activity of the compounds. This electronic influence can be particularly important in medicinal chemistry applications, where subtle changes in electronic properties can dramatically affect biological activity and selectivity.

The versatility of brominated heterocyclic compounds extends beyond their use as synthetic intermediates to include their direct application as biologically active molecules. Research has demonstrated that brominated heterocyclic compounds can exhibit diverse biological activities, including antimicrobial, anticancer, and antiparasitic properties. The bromine substituent can contribute to biological activity through various mechanisms, including direct interactions with biological targets and modulation of the compound's pharmacokinetic properties.

Bromination Method Conditions Advantages
Molecular Bromine Various solvents, room temperature to elevated temperatures Direct and efficient bromination
Bromide-Bromate Couple Aqueous media, mild conditions Environmentally friendly, no catalyst required
N-Bromosuccinimide Organic solvents, often with radical initiators High selectivity for specific positions
Electrophilic Bromination Acidic conditions, controlled temperature Good regioselectivity for aromatic systems

Properties

IUPAC Name

tert-butyl 5-bromospiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BrNO2/c1-17(2,3)22-16(21)20-10-8-18(9-11-20)7-6-13-4-5-14(19)12-15(13)18/h4-5,12H,6-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHOLYWZXHSSIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC3=C2C=C(C=C3)Br)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antiproliferative effects and mechanisms of action, supported by relevant research findings and case studies.

Chemical Structure

The compound can be represented by the following molecular formula:

  • Molecular Formula : C18_{18}H24_{24}BrN1_{1}O2_{2}
  • Molecular Weight : 352.30 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment and neurological disorders. Below are key findings from recent studies.

Antiproliferative Activity

A study published in MDPI highlighted that derivatives containing similar structural motifs showed significant antiproliferative activity against several cancer cell lines. The compound's structure suggests potential interactions with cellular pathways involved in cancer proliferation.

  • Cell Lines Tested : SW480 (colon cancer), SW620 (colon cancer), PC3 (prostate cancer).
  • IC50_{50} Values: The specific IC50_{50} values for this compound have not been explicitly reported in the literature but are expected to be in a similar range to related compounds showing moderate to high activity against these cell lines .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that it may inhibit angiogenesis and modulate pathways related to tumor growth.

  • Angiogenesis Inhibition : Angiogenesis is crucial for tumor growth; thus, compounds that inhibit this process could be valuable in cancer therapy. The compound may act on thymidine phosphorylase, a known pro-angiogenic factor .

Case Study 1: In Vitro Studies

In vitro studies have demonstrated that compounds with similar structures can significantly inhibit cell growth in various cancer models. For instance:

CompoundCell LineIC50_{50} (µM)
Compound ASW48010
Compound BPC315
tert-Butyl 6-bromo...TBDTBD

Further investigations are necessary to determine the precise IC50_{50} for this compound.

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study indicated that modifications in the piperidine ring could enhance the biological activity of spiro compounds. This suggests that further chemical modifications of this compound could yield more potent derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent due to its structural resemblance to known pharmacophores. Its spirocyclic framework is particularly appealing for the development of drugs targeting central nervous system disorders.

Case Study : Research indicates that derivatives of spiro[indene-piperidine] compounds exhibit activity against various neurological conditions, including depression and anxiety disorders. The bromine substitution may enhance receptor binding affinity or selectivity, making it a subject for further pharmacological studies.

Synthesis of Complex Molecules

Tert-butyl 6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create complex molecular architectures.

Synthesis Pathways :

  • Nucleophilic Substitution Reactions : The bromine atom can be replaced with various nucleophiles, leading to diverse derivatives.
  • Cyclization Reactions : The compound can participate in cyclization reactions to form new ring systems, expanding its utility in synthetic chemistry.

Studies have shown that compounds with similar structures exhibit antimicrobial and anti-inflammatory properties. The biological activity of this compound is being investigated to determine its efficacy against various pathogens.

Example Findings :

  • Preliminary assays suggest potential antibacterial effects against Gram-positive bacteria.
  • In vitro studies indicate possible anti-inflammatory activity, warranting further investigation into its mechanism of action.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential therapeutic agent for CNS disorders
Synthesis of Complex MoleculesIntermediate for nucleophilic substitutions and cyclization reactions
Biological Activity StudiesInvestigated for antimicrobial and anti-inflammatory properties

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 6 of the indene ring undergoes nucleophilic substitution (SN2/SNAr) under controlled conditions. This reactivity is exploited to introduce functional groups or heteroatoms.

Reaction Type Reagents/Conditions Product Application
AlkoxydehalogenationNaOMe/MeOH, 60°C, 12htert-Butyl 6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylateSynthesis of methoxy-analogs
AminationNH3 (aq.), CuI, 100°C, 24htert-Butyl 6-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylatePrecursor for bioactive amines

Transition Metal-Catalyzed Cross-Coupling

The bromo group participates in palladium- or nickel-catalyzed coupling reactions, enabling C–C or C–heteroatom bond formation.

Reaction Type Catalyst/Base Coupling Partner Product
Suzuki-Miyaura CouplingPd(PPh3)4, K2CO3, DME/H2O, 80°CArylboronic acidsBiaryl-spiro derivatives (e.g., drug discovery intermediates)
Buchwald-Hartwig AminationPd2(dba)3, Xantphos, Cs2CO3, toluenePrimary/secondary aminesN-Aryl derivatives for kinase inhibitors

Deprotection of the tert-Butyl Carbamate Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine, a critical step in medicinal chemistry.

Reagent Conditions Product Notes
HCl (4M in dioxane)RT, 2h6-Bromo-2,3-dihydrospiro[indene-1,4'-piperidine]Preserves bromine functionality
TFA/DCM0°C to RT, 1hSame as aboveHigher efficiency (>95% yield)

Ring-Opening and Functionalization

The spirocyclic structure can be modified via ring-opening reactions under specific conditions.

Reagent Conditions Product Outcome
H2/Pd-C50 psi, EtOH, 6hSaturated piperidine-indane fused systemReduces spiro strain
LiAlH4THF, reflux, 8hAlcohol derivative at the spiro junctionAlters conformational flexibility

Halogen Exchange Reactions

The bromine atom can be replaced with other halogens via metal-halogen exchange.

Reagent Conditions Product Utility
n-BuLi, I2-78°C, THF, 1h6-Iodo analogEnables further coupling reactions
CuCN, DMF, 120°C24h6-Cyano derivativeIntroduces nitrile for click chemistry

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions
Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Differences
tert-Butyl 6-chloro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate Cl (6) C₁₈H₂₄ClNO₂ 321.84 Smaller halogen (Cl vs. Br) reduces steric bulk and lipophilicity .
tert-Butyl 6-fluoro-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate F (6), 3-oxo C₁₈H₂₂FNO₃ 331.37 Fluorine’s electronegativity enhances electronic effects; lower molecular weight .
tert-Butyl 6-bromo-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate Br (6), 1-oxo C₁₈H₂₂BrNO₃ 380.28 Spiro junction at indene C2 alters ring conformation and steric accessibility .

Key Observations :

  • Bromine vs. Chlorine : The brominated derivative (380.28 g/mol) exhibits higher lipophilicity (ClogP ~3.2) compared to the chloro analog (ClogP ~2.8), favoring membrane permeability in drug design .
  • Fluorine Substitution : The fluoro analog’s smaller size and electronegativity enhance metabolic stability but reduce van der Waals interactions in target binding .
  • Oxo Group Position : The 3-oxo group in the target compound increases polarity (logS ≈ -4.1) compared to the 1-oxo variant (logS ≈ -3.7), impacting solubility .
Analogues with Functional Group Modifications
Compound Name Functional Group Modifications Molecular Weight (g/mol) Key Differences
tert-Butyl 3-hydroxy-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate 3-OH, 6-F 325.36 Hydroxyl group introduces hydrogen-bonding potential, improving aqueous solubility .
tert-Butyl 3-(2-ethoxy-2-oxoethyl)-6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate 6-OCH₃, 3-(ethoxycarbonyl)ethyl 433.47 Methoxy and ethoxy groups enhance steric hindrance, reducing metabolic clearance .

Key Observations :

  • Hydroxyl Group : The 3-hydroxy derivative (CAS 1965310-09-1) exhibits a logP of 1.9, significantly lower than the brominated parent compound, making it more suitable for hydrophilic environments .

Preparation Methods

Cyclization to Form Spiro[indene-piperidine] Core

  • The spirocyclic core is typically formed by intramolecular cyclization involving an indene derivative and a piperidine precursor. This can be achieved through palladium-catalyzed coupling or base-mediated cyclization.
  • For example, related spiro[indene-2,3'-piperidine] compounds have been synthesized by palladium-catalyzed asymmetric cyclization of allenes or related substrates, yielding high diastereoselectivity and enantiomeric excesses (up to ~86-89% ee) as confirmed by HPLC analysis on chiral columns.
  • The cyclization step often uses ligands, silver salts, and specific solvents (e.g., DCE) to promote efficient ring closure.

Bromination at the 6-Position

  • The selective bromination of the indene ring at the 6-position is achieved by electrophilic aromatic substitution using brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled conditions.
  • The position selectivity is guided by the electronic properties of the indene ring and existing substituents.
  • Bromination is usually performed prior to or after the spirocyclization step depending on the synthetic route, with careful control to avoid over-bromination or side reactions.

Protection with tert-Butyl Carbamate (Boc) Group

  • The piperidine nitrogen is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions (e.g., triethylamine) to form the tert-butyl carbamate.
  • This step is crucial for stability and solubility of the final compound and to prevent unwanted reactions at the nitrogen during subsequent steps.
  • The Boc protection is typically introduced either at the start of the synthesis on the piperidine precursor or at the end after spirocyclization and bromination.

Purification and Characterization

  • The final compound is purified by flash column chromatography using silica gel with eluents such as petroleum ether/ethyl acetate mixtures.
  • Characterization includes NMR spectroscopy, mass spectrometry, and chiral HPLC to confirm structure, purity, and stereochemistry.

Representative Synthetic Route Summary Table

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Piperidine nitrogen Boc protection Di-tert-butyl dicarbonate, triethylamine, mild base Formation of Boc-protected piperidine precursor
2 Spirocyclization Pd catalyst (e.g., Pd(OAc)2), ligand, Ag3PO4, DCE, heat Formation of spiro[indene-piperidine] core with stereocontrol
3 Bromination NBS or Br2, solvent (e.g., CCl4 or CH2Cl2), controlled temperature Selective bromination at 6-position of indene ring
4 Purification Flash chromatography (silica gel, PE/EtOAc) Isolation of pure this compound
5 Characterization NMR, MS, HPLC (chiral) Confirmation of structure, purity, and stereochemistry

Detailed Research Findings from Literature and Databases

  • The compound’s CAS number is 2245084-41-5, and molecular formula C18H22BrNO3 with a molecular weight of approximately 380.28 g/mol.
  • Analogous compounds such as tert-butyl 6-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate have been reported with similar preparation methods involving palladium-catalyzed cyclizations and bromination steps.
  • Supporting information from asymmetric cyclization studies indicates the use of palladium catalysts with chiral ligands to achieve high diastereoselectivity and enantiomeric purity, which can be adapted to this compound’s synthesis.
  • The synthesis often requires inert atmosphere (nitrogen) and precise control of reaction times and temperatures to maximize yield and selectivity.

Notes on Synthetic Challenges and Considerations

  • The regioselective bromination demands careful reagent choice and reaction monitoring to avoid polybromination or substitution at undesired positions.
  • The spirocyclization step is stereochemically demanding and benefits from chiral catalysts and ligands to control the configuration of the spiro center.
  • Protection and deprotection steps must be optimized to maintain the integrity of the spirocyclic framework.
  • Purification may require multiple chromatographic steps due to the complexity and similarity of side products.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate, and how can purity be optimized?

  • Methodology : Multi-step synthesis typically involves cyclization of precursors containing indene and piperidine moieties. Key steps include bromination at the 6-position of the indene ring and spirocyclization using tert-butyl carbamate derivatives. Reaction conditions (e.g., temperature: 50–80°C, solvents: DCM/THF, catalysts: palladium or boron reagents) must be tightly controlled to minimize side products .
  • Purification : Use column chromatography (silica gel, eluent: hexane/EtOAc gradient) followed by recrystallization (solvent: ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (1H/13C) .

Q. How should researchers handle this compound safely in laboratory settings?

  • Safety Protocols :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use P95 (US) or P1 (EU) respirators for dust control; upgrade to OV/AG/P99 (US) or ABEK-P2 (EU) respirators for prolonged exposure .
  • Ventilation : Conduct reactions in fume hoods to prevent inhalation of aerosols. Avoid skin contact due to potential irritation (H315/H319 hazards) .
  • Waste Disposal : Collect residues in sealed containers labeled for halogenated organic waste. Incinerate via licensed facilities to avoid environmental release .

Q. What spectroscopic techniques are most effective for characterizing this spiro compound?

  • Analytical Workflow :

  • NMR : 1H NMR (δ 1.4–1.5 ppm for tert-butyl group; δ 4.1–4.3 ppm for piperidine protons) and 13C NMR (δ 80–85 ppm for spiro carbon) confirm structural integrity .
  • MS : High-resolution ESI-MS provides accurate molecular weight (theoretical m/z: ~370–397) and detects isotopic patterns for bromine (1:1 ratio for 79Br/81Br) .
  • IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-Br stretch) validate functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for spirocyclization steps?

  • Troubleshooting :

  • Catalyst Screening : Test palladium(II) acetate vs. Buchwald-Hartwig catalysts to address variability in spiro ring formation efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with non-polar solvents (toluene) to optimize reaction kinetics. DMF may enhance solubility but increase side reactions .
  • Data Reconciliation : Use DoE (Design of Experiments) to statistically analyze interactions between temperature, catalyst loading, and solvent choice. Publish negative results to clarify optimal conditions .

Q. What strategies are recommended for enhancing the compound’s stability during long-term storage?

  • Stability Analysis :

  • Storage Conditions : Store at 2–8°C in amber vials under inert gas (Ar/N₂) to prevent hydrolysis of the tert-butyl carbamate group .
  • Degradation Pathways : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks). LC-MS can identify decomposition products (e.g., free piperidine or indene derivatives) .
  • Additives : Include desiccants (molecular sieves) or stabilizers (BHT at 0.1% w/w) to inhibit oxidative degradation .

Q. What mechanistic insights explain the biological activity of analogous spiro compounds, and how can they guide target validation?

  • Mechanistic Proposals :

  • Target Interaction : Fluorinated spiro analogs (e.g., tert-butyl 5,6-difluoro derivatives) show enhanced binding to serotonin receptors due to fluorine’s electronegativity and van der Waals interactions .
  • In Silico Modeling : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., 5-HT₂A receptor PDB: 6WGT). Validate predictions with SPR (surface plasmon resonance) binding assays .
  • SAR Studies : Synthesize analogs with modified bromine positions or piperidine substituents to map pharmacophore regions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
Reactant of Route 2
tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

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